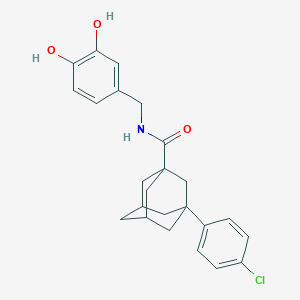

![molecular formula C16H19ClN2O B605154 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile CAS No. 899821-23-9](/img/structure/B605154.png)

2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile

Übersicht

Beschreibung

ACP-105 is a non-steroidal selective androgen receptor modulator (SARM). ARMs may develop standards of treatment for a variety of disorders, including muscle loss and osteoporosis conditions that have fewer side effects compared to current treatments. ACP-105 were shown to antagonize cognitive impairments in adult female mice expressing apoE4. ACP-105 might also be able to antagonize radiation-induced cognitive impairments in female mice. ACP-105 has interesting pharmacological properties and good safety for pre-trial testing. ACP-105 is also considered by the body-building communty as an alternative to prohormones and anabolic androgenic steroids given its possible effects in musle gains.

Wissenschaftliche Forschungsanwendungen

Muscle Building and Fat Loss

ACP-105 is a Selective Androgen Receptor Modulator (SARM) that has been used for its potential in increasing strength, promoting rapid muscle growth, and accelerating fat loss . It’s considered a powerful muscle-building agent and is effective at helping users cut body fat while still building muscle .

Bone Health

Originally, Acadia Pharmaceuticals Inc. created ACP-105 as a potential treatment for bone degenerative disorders, like osteoporosis . This indicates its potential application in the field of orthopedics and geriatrics.

Enhanced Athletic Performance

Due to its anabolic properties, ACP-105 has been used by athletes and bodybuilders to enhance their performance . It’s reported that users can experience a strength increase of around 20-30% after a single cycle of ACP-105 .

Cognitive Enhancement

Some users have reported cognitive/nootropic benefits from using ACP-105, including improved memory and increased mental clarity and well-being . This suggests potential applications in the field of cognitive neuroscience and mental health.

Alzheimer’s Disease

Research indicates that ACP-105 may help moderate cognitive deficits and lower amyloid-β levels, a key factor in Alzheimer’s disease development . This suggests its potential use in neurodegenerative disease research.

Radiation Protection

ACP-105 has been shown to significantly reduce neurological damage offset by radiation . This suggests its potential application in the field of radiology and radiation therapy.

Eigenschaften

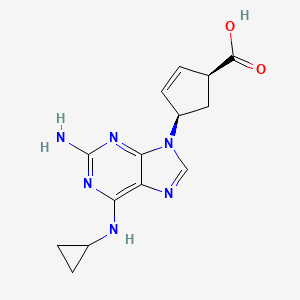

IUPAC Name |

2-chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-10-14(6-3-11(9-18)15(10)17)19-12-4-5-13(19)8-16(2,20)7-12/h3,6,12-13,20H,4-5,7-8H2,1-2H3/t12-,13+,16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEODVPKPRQETQ-OCZCAGDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2CC(C3)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@H]2CC(C3)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile | |

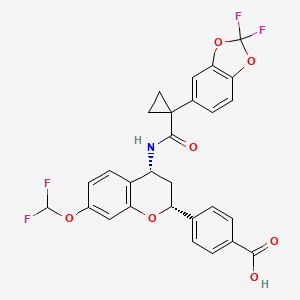

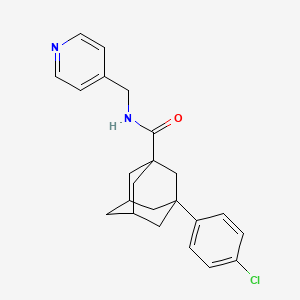

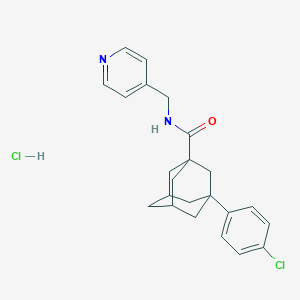

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

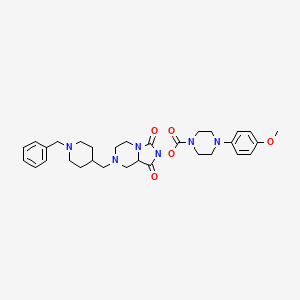

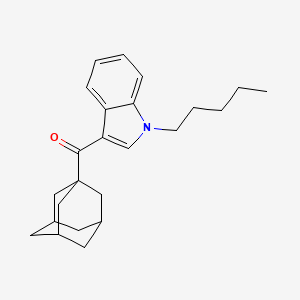

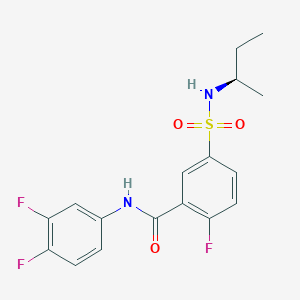

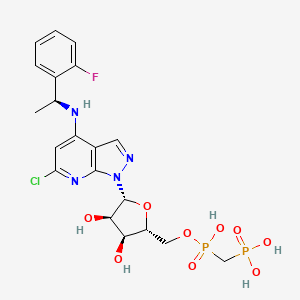

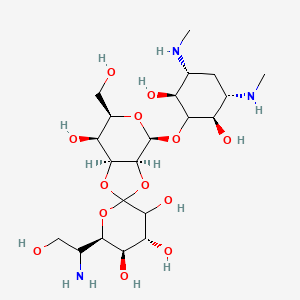

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)